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Compound of Interest

5-(4-Chloro-2-
Compound Name:

methoxyphenyl)nicotinic acid
CAS No.: 1261980-32-8

Cat. No.: B580845

Get Quote

\ J

Executive Summary & Structural Context[2][3][4][5]
[6]

e Compound Name: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]
¢ Molecular Formula: C13H10CINO3[1][2][3]

e Molecular Weight: 263.68 g/mol [1][2][3]

o Exact Mass: 263.035[1][2][3]

o Core Scaffold: Biaryl system comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety
coupled at the C5 position to a 4-chloro-2-methoxyphenyl ring.[1][3]

Significance: This scaffold is a privileged structure in drug discovery, often serving as a
pharmacophore for kinase inhibitors (e.g., p38 MAPK) and allosteric modulators.[1][2] The
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steric bulk of the ortho-methoxy group induces a twisted biaryl conformation, influencing both
solubility and receptor binding kinetics.[1][2]

Synthetic & Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation,
highlighting the critical decision points for spectroscopic confirmation.

Target:
5-(4-Cl-2-OMe-Ph)
Nicotinic Acid

Step 1: MW Check

Precursor: Suzuki-Miyaura Coupling Mass Spectrometry
5-Bromonicotinic Acid (Pd(dppf)Cl2, K2CO3) (Isotope Pattern)

Step 2: Conhectivity
\

1H/13C NMR
(Regiochemistry)

Step 3: $tate
\ 4

FT-IR
(Functional Groups)

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural validation of the target biaryl acid.

Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and verify the presence of the chlorine atom via its distinct
isotopic signature.

lonization Method: Electrospray lonization (ESI)

Due to the carboxylic acid functionality, this compound ionizes well in both positive (protonation
of pyridine N) and negative (deprotonation of COOH) modes.[1][2]
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Parameter Value Notes
Monoisotopic Mass 263.035 Based on 3°Cl

Primary ion in acidic mobile
ESI(+) m/z 264.04 [M+H]*

phase.[1][3]

Primary ion in basic/neutral
ESI(-) m/z 262.03 [M-H]~ _

mobile phase.[2][3]

The 35CI27Cl natural

abundance creates a
Isotope Pattern 3:1 ratio distinctive M+2 peak at ~33%

intensity of the base peak.[2]

[3]

Fragmentation Pathway (MS/MS)

In ESI(+), the parent ion (m/z 264) typically undergoes characteristic neutral losses.[1][2]
e Loss of H20 (-18): From the carboxylic acid (minor).[2]

e Loss of COz2 (-44): Decarboxylation of the nicotinic acid ring, yielding a protonated biaryl
species (m/z ~220).[1][2]

» Loss of Methyl Radical (-15): Cleavage of the methoxy group (less common in ESI, more
common in EI).[1][2]

[M+H]+
m/z 264.04

-44 Da (Decarboxylation) \ -18 Da (Dehydration)

[M+H - CO2]+
m/z 220.05

[M+H - H20]+
m/z 246.03
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Figure 2: Predicted ESI(+) fragmentation pathway showing primary neutral losses.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Establish regiochemistry. The key challenge is distinguishing the 5-substituted
product from potential 6-substituted isomers (though synthesis usually dictates this).

Solvent: DMSO-ds is the preferred solvent due to the poor solubility of nicotinic acids in CDCls
and to prevent exchange broadening of the carboxylic acid proton.[2]

'H NMR Data (400 MHz, DMSO-ds)

Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
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Position

Shift (0, ppm)

Multiplicity

Coupling (J,
Hz)

Assignment
Logic

COOH

13.20 - 13.50

brs

Acidic proton;
often very broad

or invisible if wet.

[1]3]

Py-H2

9.05

Most deshielded;
adjacentto N
and COOH.[2][3]

Py-H6

8.92

Adjacent to N;
cross-coupling to
H2/H4.[2][3]

Py-H4

8.45

t/dd

Shielded relative
to H2/H6;

couples to both.

[2](3]

Ph-H6'

7.45

Ortho to pyridine
attachment;
doublet due to
H5".[2][3]

Ph-H3'

7.20

Meta coupling
only (to H5";
Ortho to OMe.[2]

[3]

Ph-H5'

7.12

dd

J=8219

Couples to H6'
(ortho) and H3'
(meta).[1][3]

OCHs

3.82

Characteristic

methoxy singlet.

[2](3]

Key Diagnostic Signals:
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e The Pyridine Pattern: Look for two protons >8.8 ppm (H2 and H6).[2] H2 is typically the most
downfield singlet-like peak.[2]

e The ABX System: The phenyl ring will show an ABX pattern (or AMX depending on field
strength) due to the 1,2,4-substitution pattern.[1][2] H6' is usually distinct as a doublet around
7.4-7.5 ppm.[1][2]

3C NMR Data (100 MHz, DMSO-de)
Predicted shifts.
e Carbonyl (C=0): ~166.5 ppm.[1][2]
e Pyridine Carbons:
o C2: ~151 ppm (alpha to N).[1][2]
o C6: ~149 ppm (alpha to N).[1][2]
o C4:~136 ppm.[2]
o C3/C5 (Quaternary): ~127 ppm / ~133 ppm.[1][2]
e Phenyl Carbons:
o C-OMe (C2"): ~156 ppm (Deshielded by Oxygen).[1][2]
o C-CI(C4"): ~134 ppm.[2]
o Aromatic CH: 110-132 ppm.[1][2]
e Methoxy (OCHs): ~56.0 ppm.[1][2]

Infrared Spectroscopy (FT-IR)

Obijective: Confirm functional groups (Acid, Ether, Halogen).
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Wavenumber (cm~?) Vibration Mode Description

Broad, "hump" characteristic of

2500 - 3300 O-H Stretch _ o
carboxylic acid dimers.
Strong, sharp carbonyl peak
1680 - 1710 C=0I1][3] Stretch )
(Acid).[1][2]
Aromatic ring breathing modes
1580 - 1600 C=C/C=N o
(Pyridine/Benzene).[2][3]
Aryl alkyl ether (Methoxy
1240 - 1260 C-O-C Stretch
group).[2][3]
Aryl chloride (often
1050 - 1090 C-ClI Stretch

weaker/obscured).[1][3]

Experimental Protocols
Protocol A: Sample Preparation for NMR

Note: Nicotinic acid derivatives often aggregate.[1][2][3]

¢ Weigh 5-10 mg of the solid compound into a clean vial.
e Add 0.6 mL of DMSO-ds (99.9% D).

e Sonicate for 60 seconds to ensure complete dissolution.
e Transfer to a 5mm NMR tube.[2]

o Optional: If the COOH proton is critical for assignment, ensure the DMSO is dry (stored over

molecular sieves) to prevent exchange with water.[1][2]

Protocol B: LC-MS Conditions

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 pm.[1]
[2]

» Mobile Phase A: Water + 0.1% Formic Acid.[2]
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» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
e Gradient: 5% B to 95% B over 5 minutes.

o Detection: UV at 254 nm (Pyridine absorption) and MS (ESI +/-).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Characterization Profile: 5-(4-Chloro-2-
methoxyphenyl)nicotinic acid[1][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580845/docs#comprehensive-characterization-
profile-5-4-chloro-2-methoxyphenyl-nicotinic-acid-1-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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